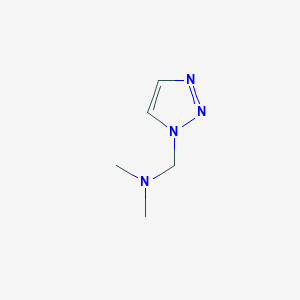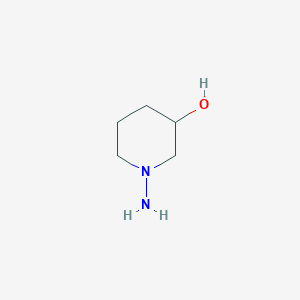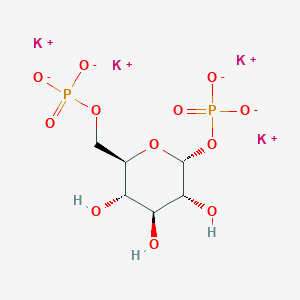
2-(Methylsulfonyl)benzyl Alcohol
Übersicht
Beschreibung
2-(Methylsulfonyl)benzyl alcohol (2-MSB) is a common organic compound used in a variety of scientific research applications. It is an alkyl alcohol with a methylsulfonyl group attached to the benzene ring. This compound has been studied extensively in the fields of organic synthesis, biochemistry, and pharmacology. It is a useful reagent for the synthesis of organic compounds and has been used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Methanesulfonylation of Alcohols
Methanesulfonylation of 2-benzimidazolemethanol with methanesulfonyl chloride results in various derivatives, including 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole, which shows antitumor and antibacterial activity and is effective in preventing anaphylactic shock in mouse test systems (Charlson, 1973).
Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate is a stable, neutral organic salt used for converting alcohols into benzyl ethers in good to excellent yields (Poon & Dudley, 2006).
Synthesis of Benzylic Alcohols
Selective methylene C-H oxidation using bis(methanesulfonyl) peroxide as an oxidant can synthesize benzylic alcohols. This method is potentially useful in drug and agrochemical discovery (Tanwar, Börgel, & Ritter, 2019).
Coupling of Sulfonamides and Alcohols
An environmentally benign method for the direct coupling of sulfonamides and alcohols, often with >80% isolated yield, uses a domino dehydrogenation-condensation-hydrogenation sequence catalyzed by a nanostructured catalyst (Shi et al., 2009).
Protection of Alcohols
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate is used for alcohol protection in organic synthesis, converting alcohols to benzyl ethers through the Williamson ether synthesis method (Poon, Albiniak, & Dudley, 2007).
Oxidative Hydroxylation
Oxidative hydroxylation of toluene derivatives via alkoxysulfonium ion intermediates can yield benzyl alcohols, with potential applications in organic synthesis (Ashikari, Nokami, & Yoshida, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(Methylsulfonyl)benzyl Alcohol is the benzylic position in organic compounds . This position is particularly reactive due to the resonance stabilization that can occur after a hydrogen atom is removed . The compound’s interaction with this target can lead to various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
This compound interacts with its targets through a mechanism that involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as the substrate . This reaction is facilitated by the presence of acid and halide ions . The carbocation then reacts with a nucleophile (a halide ion) to complete the substitution .
Biochemical Pathways
The metabolism of this compound proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway . This is in contrast to the well-established catechol meta-cleavage pathway . The peroxisomal β-oxidative pathway also plays a role in the metabolism of this compound .
Pharmacokinetics
Evidence suggests that the bioconjugation with benzoyl fluoride is faster than the electrophile hydrolysis . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of the action of this compound is the formation of a more stable species, the alkyl halide product . This occurs as most of the carbocations react with an electron pair of a halide ion .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of acid and halide ions . These factors can affect the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
It is known that benzyl alcohol, a related compound, can undergo reactions at the benzylic position It is plausible that 2-(Methylsulfonyl)benzyl Alcohol may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
Benzyl alcohol, a structurally similar compound, has been shown to affect the voltage-current characteristics of tethered lipid bilayers It is possible that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzyl alcohol can undergo reactions at the benzylic position, involving the formation of a carbocation in an SN1 reaction It is possible that this compound may exert its effects through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that benzyl alcohol can be metabolized via the catechol ortho-pathway It is possible that this compound may be involved in similar metabolic pathways, potentially interacting with certain enzymes or cofactors
Subcellular Localization
Studies investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be valuable for understanding its activity and function at the subcellular level .
Eigenschaften
IUPAC Name |
(2-methylsulfonylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXFAGRISWUJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622025 | |
| Record name | [2-(Methanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35196-11-3, 864265-08-7 | |
| Record name | [2-(Methanesulfonyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methanesulfonylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 2-(methylsulfonyl)benzyl alcohol utilized in the development of novel LXRβ agonists?
A1: The research article describes the use of this compound as a starting fragment for the structure-based design of LXRβ agonists. The researchers used a computational platform called Contour, which utilized a "context perceptive growth algorithm" guided by a scoring function that considered interactions with the LXRβ binding site []. Starting with the docked this compound fragment, Contour generated novel molecules by adding additional fragments that complemented the hydrophilic and hydrophobic features of the LXRβ binding site. This process led to the identification of more complex molecules with a piperazine core that exhibited potent LXRβ agonistic activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)






![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)


![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
